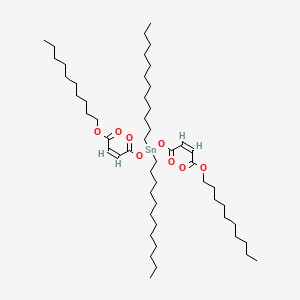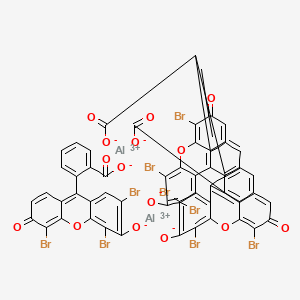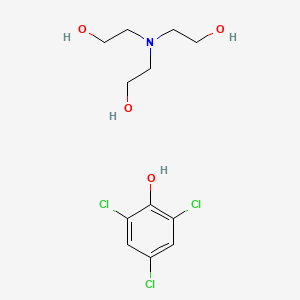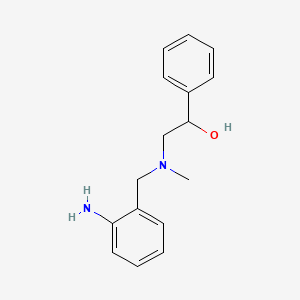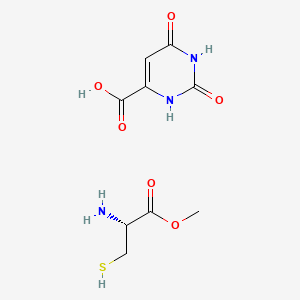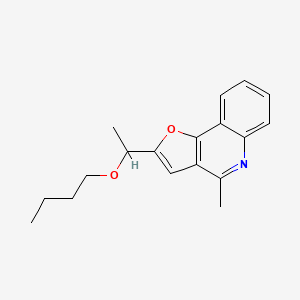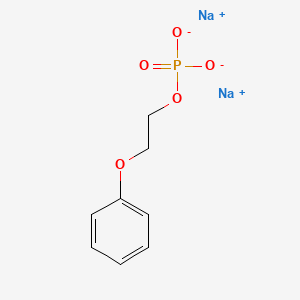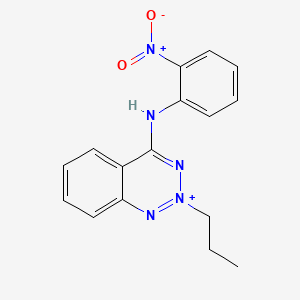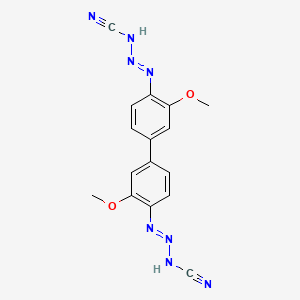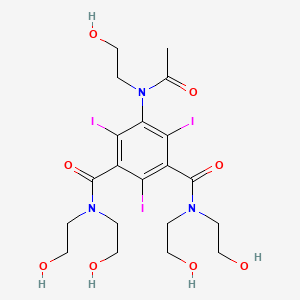
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N',N'-tetrakis(2-hydroxyethyl)-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- is a complex organic compound characterized by the presence of multiple hydroxyethyl groups and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- typically involves multiple steps, including the introduction of hydroxyethyl groups and iodine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of iodine atoms can produce deiodinated compounds.
Scientific Research Applications
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a contrast agent in imaging techniques due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.
Mechanism of Action
The mechanism of action of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and iodine atoms play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)phthalimide: Shares the hydroxyethyl group but lacks the iodine atoms.
1,8-Naphthalimide Derivatives: Similar in structure but differ in the core aromatic system and functional groups.
Uniqueness
The uniqueness of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- lies in its combination of hydroxyethyl groups and multiple iodine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high-density iodine content, such as imaging and contrast agents.
Properties
CAS No. |
88116-63-6 |
|---|---|
Molecular Formula |
C20H28I3N3O8 |
Molecular Weight |
819.2 g/mol |
IUPAC Name |
5-[acetyl(2-hydroxyethyl)amino]-1-N,1-N,3-N,3-N-tetrakis(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H28I3N3O8/c1-12(32)26(6-11-31)18-16(22)13(19(33)24(2-7-27)3-8-28)15(21)14(17(18)23)20(34)25(4-9-29)5-10-30/h27-31H,2-11H2,1H3 |
InChI Key |
MSZXJTBSLIESKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


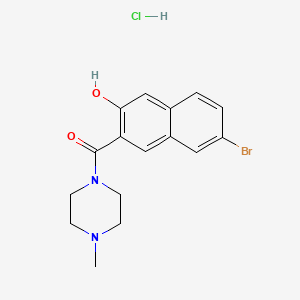
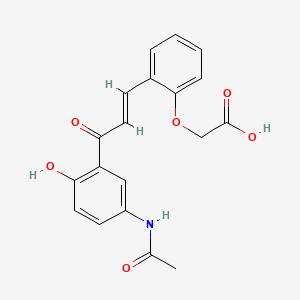
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)

